N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine carboxamide core. Key structural features include:
- A 3-fluorophenylmethyl group at position 1 of the dihydropyridine ring.
- A 4-fluoro-3-nitrophenyl substituent on the carboxamide moiety.
- Two fluorine atoms and a nitro group, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O4/c20-13-4-1-3-12(9-13)11-23-8-2-5-15(19(23)26)18(25)22-14-6-7-16(21)17(10-14)24(27)28/h1-10H,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCJNYAVQDQHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoro-3-nitrobenzaldehyde with 3-fluorobenzylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of organic solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Several studies have indicated that derivatives of dihydropyridine compounds exhibit anticancer properties. Research has shown that N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study:
A study published in ACS Omega demonstrated that similar compounds could inhibit tumor growth in xenograft models, highlighting the potential of this compound in cancer therapeutics .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Dihydropyridine derivatives have shown promise in reducing inflammation markers in vitro and in vivo.
Data Table: Anti-inflammatory Effects
Phosphodiesterase Inhibition
Research indicates that dihydropyridine derivatives can act as phosphodiesterase inhibitors, which are crucial in modulating cyclic nucleotide levels within cells. This mechanism is particularly relevant for conditions like cognitive dysfunction associated with schizophrenia and Alzheimer's disease.
Case Study:
In a study focusing on phosphodiesterase inhibitors, compounds structurally similar to this compound were shown to enhance cognitive function in animal models by increasing cAMP levels .
Synthetic Pathways
The synthesis of this compound involves several steps that can be optimized for yield and purity. Multicomponent reactions (MCRs) have been effectively employed to synthesize such compounds with diverse biological activities.
Data Table: Synthesis Yield Comparison
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several dihydropyridine carboxamide derivatives documented in kinase inhibitor research. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Substituent Effects on Target Selectivity: The nitro group in the target compound distinguishes it from BMS-777607, which features a chloropyridinyloxy group. In contrast, BMS-777607’s chloro and ethoxy groups contribute to its high selectivity for Met kinase . The 3-fluorophenylmethyl group is shared with BG01319, suggesting conserved interactions with hydrophobic kinase pockets.
Pharmacokinetic Implications :
- BMS-777607’s 4-ethoxy group improves metabolic stability and oral absorption compared to the target compound’s nitro group, which may increase cytotoxicity risks .
- BG01319’s 4-acetylphenyl substituent introduces a metabolic hotspot, likely requiring structural optimization for in vivo efficacy .
Biological Activity: BMS-777607 is a well-characterized Met inhibitor with antitumor efficacy in xenograft models . The target compound’s nitro group could shift selectivity toward other RTKs (e.g., VEGFR or Axl), though this remains speculative without empirical data.
Research Findings and Trends
- Its oral efficacy and selectivity profile set a benchmark for analogues .
- Structural Optimization : Modifications to the carboxamide aryl group (e.g., nitro vs. acetyl) significantly alter potency and off-target effects. For example, replacing ethoxy with nitro may reduce oral bioavailability but enhance target engagement in specific contexts.
Biological Activity
N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant biological activity, particularly in medicinal chemistry. This article explores its chemical structure, synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core with various substituents that enhance its biological activity. Its molecular formula is with a molecular weight of approximately 393.35 g/mol. The presence of fluorine and nitro groups contributes to its unique reactivity and interaction with biological targets.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.35 g/mol |
| Functional Groups | Dihydropyridine, Amide |
| Key Substituents | Fluorine, Nitro |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Nitration : Introduction of the nitro group using nitric acid.
- Fluorination : Incorporation of fluorine using fluorinating agents.
- Amidation : Formation of the amide bond using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
These steps must be carefully controlled to ensure high yields and purity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, making it a candidate for various therapeutic applications.
The mechanism of action involves interactions with specific enzymes or receptors, where the fluorine and nitro groups enhance binding affinity. This can lead to modulation of various biological pathways, influencing cellular processes such as:
- Enzyme inhibition or activation
- Alteration of signaling pathways
- Potential anti-cancer effects
Inhibition Studies
A study demonstrated that derivatives similar to this compound showed potent inhibition against specific kinases. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as selective Met kinase inhibitors. One analogue exhibited complete tumor stasis in a gastric carcinoma xenograft model following oral administration, indicating strong in vivo efficacy and favorable pharmacokinetic profiles .
Therapeutic Applications
The compound has been explored for its potential in treating various conditions, including cancer and metabolic disorders. Its unique structure allows for targeted therapy that may minimize side effects compared to traditional treatments.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, and what critical reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or amide coupling reactions. For example, analogous compounds (e.g., N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) are synthesized by refluxing 2-chloronicotinic acid with substituted anilines in the presence of pyridine and a catalyst like p-toluenesulfonic acid . Critical parameters include temperature (reflux conditions), stoichiometric ratios of reagents, and reaction time. Post-synthesis purification via recrystallization (e.g., from methanol) is essential to isolate the keto-amine tautomer, confirmed via NMR and X-ray crystallography .
Q. How is structural characterization performed to confirm the tautomeric form and planar conformation of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for resolving tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine). For example, centrosymmetric dimers formed via N–H⋯O hydrogen bonds in similar compounds confirm the keto-amine structure . NMR spectroscopy (e.g., absence of hydroxyl protons) and computational analysis (e.g., π-conjugation studies) further validate the planar conformation, with dihedral angles <10° between aromatic rings .
Q. What safety protocols are critical when handling nitro and fluoro substituents in this compound?
- Methodological Answer : Follow OSHA guidelines for nitrated aromatics (potential mutagenicity) and fluorinated compounds (bioaccumulation risks). Key precautions include:
- Use of fume hoods and PPE (gloves, lab coats).
- Storage away from ignition sources (P210) .
- Emergency protocols for spills (P101: carry product label for medical attention) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and predict regioselectivity in the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms (e.g., GRRM) model transition states and energy barriers. For instance, ICReDD combines computational screening with experimental validation to narrow optimal conditions (e.g., solvent polarity effects on amide bond formation) . Machine learning models trained on reaction databases (e.g., USPTO) can predict regioselectivity of nitro-group positioning .
Q. What experimental strategies resolve contradictions between spectral data and expected tautomeric forms?
- Methodological Answer : Discrepancies in NMR or IR spectra may arise from dynamic tautomerism. Solutions include:
- Variable-temperature NMR to observe tautomeric equilibria.
- Crystallization under controlled conditions (e.g., slow evaporation) to isolate dominant tautomers .
- Complementary techniques: Mass spectrometry for molecular weight confirmation and XRD for unambiguous structural assignment .
Q. How does fluorination at specific positions influence solubility and bioactivity?
- Methodological Answer : Fluorine’s electronegativity enhances membrane permeability but may reduce solubility. Advanced studies include:
- LogP measurements (HPLC or shake-flask method) to assess hydrophobicity.
- Comparative bioassays (e.g., fluorophenyl vs. non-fluorinated analogs) to evaluate target binding (e.g., kinase inhibition) .
- Molecular dynamics simulations to quantify fluorine’s impact on protein-ligand interactions .
Q. What statistical design-of-experiments (DoE) approaches are effective for optimizing reaction yield and purity?
- Methodological Answer : Central composite design (CCD) or Box-Behnken matrices screen critical variables (e.g., temperature, catalyst loading). For example, a 3-factor CCD can optimize reflux time, reagent ratio, and solvent volume, with ANOVA identifying significant parameters . Response surface methodology (RSM) then maps yield/purity trade-offs .
Q. How are reaction mechanisms (e.g., amide bond formation) elucidated for structurally related compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
